molecular formula C12H13BrClNO B1440825 (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone CAS No. 1187385-58-5

(4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone

Cat. No.: B1440825
CAS No.: 1187385-58-5
M. Wt: 302.59 g/mol
InChI Key: WGYAAUGIZMSWNE-UHFFFAOYSA-N
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Description

(4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to a piperidine moiety via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-chlorobenzoyl chloride and piperidine.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. A common solvent for this reaction is dichloromethane.

    Procedure: The 4-bromo-2-chlorobenzoyl chloride is added dropwise to a solution of piperidine in dichloromethane at low temperatures (0-5°C). The mixture is then allowed to warm to room temperature and stirred for several hours.

    Workup: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters for higher yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms on the phenyl ring.

    Oxidation and Reduction: The methanone group can be involved in oxidation and reduction reactions, potentially forming alcohols or other derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperidine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or amines.

Chemistry:

    Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Ligand Design: Employed in the design of ligands for metal-catalyzed reactions.

Biology and Medicine:

    Pharmacological Studies: Investigated for potential activity as a pharmaceutical agent, particularly in the development of drugs targeting neurological pathways.

    Biochemical Research: Used in studies involving enzyme inhibition and receptor binding.

Industry:

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Agrochemicals: Explored for use in the development of pesticides and herbicides.

Comparison with Similar Compounds

    (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a methanone.

    (4-Bromo-2-chlorophenyl)(piperidin-1-yl)ethanone: Similar but with an ethyl linkage instead of a methanone.

Uniqueness:

    Structural Features: The combination of bromine, chlorine, and piperidine in a single molecule provides unique chemical reactivity and biological activity.

    Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

(4-bromo-2-chlorophenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClNO/c13-9-4-5-10(11(14)8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYAAUGIZMSWNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675360
Record name (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-58-5
Record name (4-Bromo-2-chlorophenyl)-1-piperidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187385-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-chlorophenyl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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